molecular formula C11H7NO3 B2840090 4,9-Dihydropyrano[3,4-b]indole-1,3-dione CAS No. 60442-29-7

4,9-Dihydropyrano[3,4-b]indole-1,3-dione

Cat. No.: B2840090
CAS No.: 60442-29-7
M. Wt: 201.181
InChI Key: DRBDVHIEYHBCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,9-Dihydropyrano[3,4-b]indole-1,3-dione is a heterocyclic compound that features a fused pyrano and indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dihydropyrano[3,4-b]indole-1,3-dione typically involves cyclization reactions. One common method is the oxidative [3+3] cycloaddition of indoles with active methylene compounds, followed by tandem 6π-electrocyclization . This method allows for the formation of the six-membered ring structure under mild reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

4,9-Dihydropyrano[3,4-b]indole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

4,9-Dihydropyrano[3,4-b]indole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,9-Dihydropyrano[3,4-b]indole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s fused ring structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. For example, derivatives of this compound have been shown to reactivate latent viruses in certain cell lines .

Comparison with Similar Compounds

4,9-Dihydropyrano[3,4-b]indole-1,3-dione can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Carbazole: A compound with applications in organic electronics.

The uniqueness of this compound lies in its fused pyrano and indole ring system, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4,9-dihydropyrano[3,4-b]indole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3/c13-9-5-7-6-3-1-2-4-8(6)12-10(7)11(14)15-9/h1-4,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBDVHIEYHBCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)OC1=O)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.